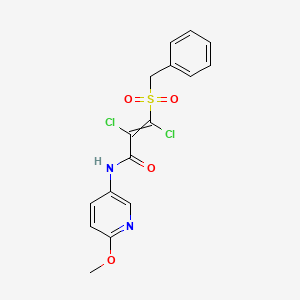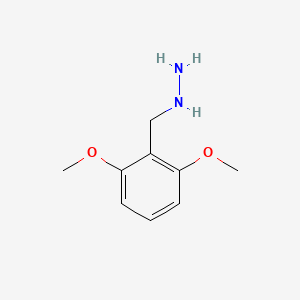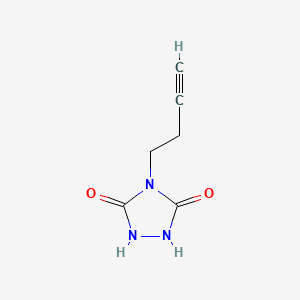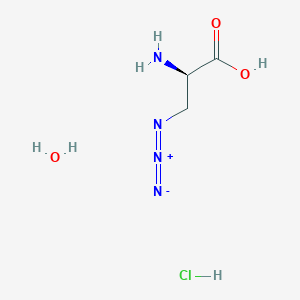
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an azido group (-N₃) attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-2-amino-3-chloropropanoic acid with sodium azide (NaN₃) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrate hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) for azidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of (2R)-2-amino-3-aminopropanoic acid.
Oxidation: Formation of oxidized derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and drug development processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-chloropropanoic acid: A precursor in the synthesis of the azido derivative.
(2R)-2-amino-3-aminopropanoic acid: A reduced form of the compound.
(2R)-2-amino-3-hydroxypropanoic acid: Another derivative with a hydroxyl group.
Uniqueness
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar amino acid derivatives.
Propiedades
Fórmula molecular |
C3H9ClN4O3 |
|---|---|
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-azidopropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C3H6N4O2.ClH.H2O/c4-2(3(8)9)1-6-7-5;;/h2H,1,4H2,(H,8,9);1H;1H2/t2-;;/m1../s1 |
Clave InChI |
FXXCLPYVZJCYQS-YBBRRFGFSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)N=[N+]=[N-].O.Cl |
SMILES canónico |
C(C(C(=O)O)N)N=[N+]=[N-].O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


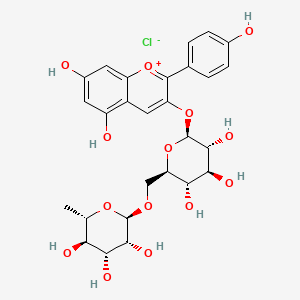
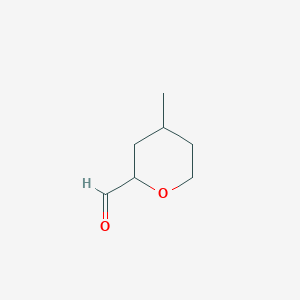
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)



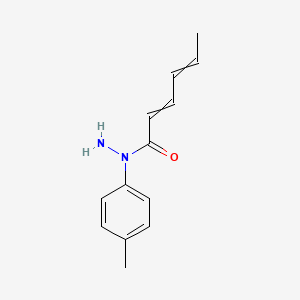
![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
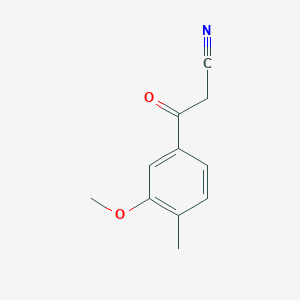
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
